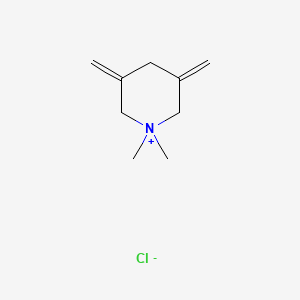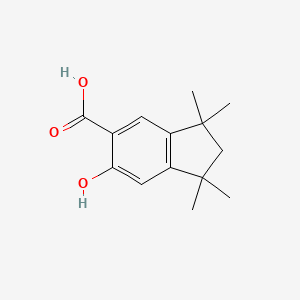
2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid is an organic compound with the molecular formula C14H18O3. It is known for its unique structure, which includes a dihydroindene core substituted with hydroxy and carboxylic acid groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid typically involves organic synthesis techniques. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the hydroxy and carboxylic acid sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols .
科学研究应用
2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
作用机制
The mechanism by which 2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and carboxylic acid groups play crucial roles in these interactions, facilitating binding to specific sites on target molecules. This can lead to various biological effects, including modulation of enzyme activity and signaling pathways .
相似化合物的比较
Similar Compounds
1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: Similar in structure but lacks the hydroxy and carboxylic acid groups.
1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-: Contains a phenyl group, which alters its chemical properties and applications.
Uniqueness
2,3-Dihydro-6-hydroxy-1,1,3,3-tetramethyl-1H-indene-5-carboxylic acid is unique due to the presence of both hydroxy and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. These functional groups make it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
74475-27-7 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
6-hydroxy-1,1,3,3-tetramethyl-2H-indene-5-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-13(2)7-14(3,4)10-6-11(15)8(12(16)17)5-9(10)13/h5-6,15H,7H2,1-4H3,(H,16,17) |
InChI 键 |
QBFSFIALNTWSIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C2=C1C=C(C(=C2)O)C(=O)O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


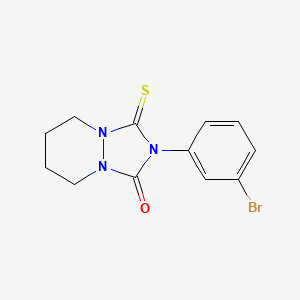
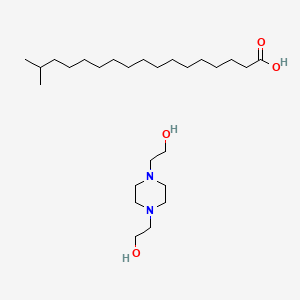
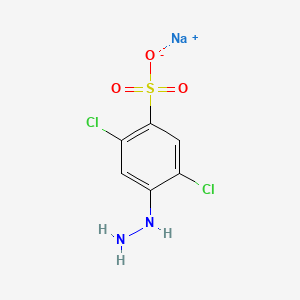
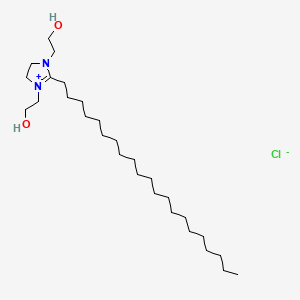
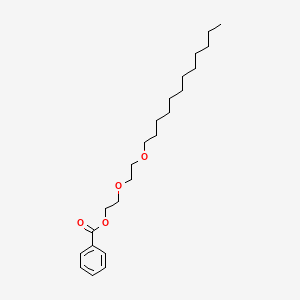
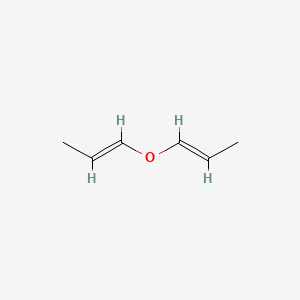

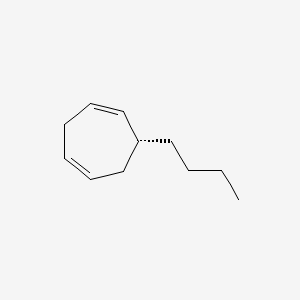
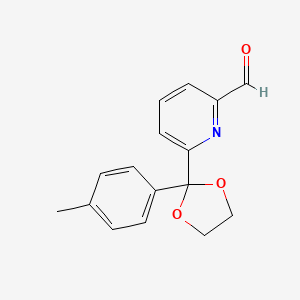
![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)

